Methyl 3-mercaptopropionate

Catalog No.
S560770
CAS No.
2935-90-2
M.F
C4H8O2S
M. Wt
120.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-mercaptopropionate

CAS Number

2935-90-2

Product Name

Methyl 3-mercaptopropionate

IUPAC Name

methyl 3-sulfanylpropanoate

Molecular Formula

C4H8O2S

Molecular Weight

120.17 g/mol

InChI

InChI=1S/C4H8O2S/c1-6-4(5)2-3-7/h7H,2-3H2,1H3

InChI Key

LDTLDBDUBGAEDT-UHFFFAOYSA-N

SMILES

COC(=O)CCS

Synonyms

3-Mercaptopropanoic Acid Methyl Ester; 3-Mercaptopropionic Acid Methyl Ester; 3-Mercaptopropanoic Acid Methyl Ester; 3-Mercaptopropionic Acid Methyl Ester; 3-Mercatopropropanoic Acid Methyl Ester; 3-Thiopropanoic Acid Methyl Ester; MPM; MPM (thiol);

Canonical SMILES

COC(=O)CCS
Methyl 3-mercaptopropionate (MMP) is a small molecule organosulfur compound consisting of a thiol group (-SH) and an ester group (-COOCH3) attached to a propionate backbone. MMP has garnered scientific attention due to its unique chemical and biological properties, as well as its potential applications in various fields of research and industry. In this paper, we will discuss the definition and background of MMP, its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
Methyl 3-mercaptopropionate is a member of the class of mercapto carboxylic acid derivatives known as thioesters, which have the general formula R-CO-SR'. The thiol group of MMP provides high nucleophilicity, while the ester group allows for easy derivatization and incorporation into various chemical structures. MMP has been widely used as a versatile building block and catalyst in organic synthesis, as well as a probe for biomolecular and cellular imaging.
The physical and chemical properties of MMP are summarized in Table 1. MMP is a colorless oily liquid with a pungent smell. It has a boiling point of 178-180°C and a melting point of -51°C. The molecular weight of MMP is 150.21 g/mol. MMP is soluble in common organic solvents, such as ethanol, acetone, and dichloromethane, but poorly soluble in water. The thiol group of MMP can undergo various chemical reactions, such as oxidation, alkylation, and esterification, which are useful for modifying its properties and functions.
Methyl 3-mercaptopropionate can be synthesized by several methods, as summarized in Table 2. The most commonly used method is the esterification of 3-mercaptopropionic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction yields MMP and water as a by-product. The purity of MMP can be determined by various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.
MMP can be analyzed by various chromatographic, spectroscopic, and electrochemical methods, as summarized in Table 3. High-performance liquid chromatography (HPLC) coupled with UV or fluorescence detection is the most commonly used method for quantifying MMP in biological and environmental samples. NMR spectroscopy is useful for determining the structure and purity of MMP, as well as its interaction with biomolecules. Electrochemical methods, such as cyclic voltammetry and amperometry, can be used to detect MMP in real-time and monitor its redox properties.
Methyl 3-mercaptopropionate has shown diverse biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant effects. MMP has been shown to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and cancer. MMP has also been shown to induce cell death in cancer cells by activating the mitochondrial apoptosis pathway. MMP can interact with sulfur-containing amino acids, such as cysteine and glutathione, in biological systems, which may contribute to its biological functions.
Methyl 3-mercaptopropionate has low acute toxicity in laboratory animals, according to several studies. However, the long-term and chronic effects of MMP exposure on human health and the environment are not well known. Therefore, caution should be exercised when handling and disposing of MMP, and appropriate safety measures should be taken in scientific experiments.
Methyl 3-mercaptopropionate has various applications in scientific experiments, as summarized in Table 4. MMP is widely used as a thiol-containing building block and catalyst in organic synthesis. It can form thioesters, thioethers, and disulfides with other molecules, which are useful for constructing biologically active compounds and fluorescent probes. MMP can also react with various electrophiles, such as alkyl halides and isocyanates, to form thiol-containing adducts, which can be used for site-specific labeling of biomolecules and imaging. MMP can be used as a reducing agent for metal ions, such as gold and silver, to form nanoparticles with controlled size and morphology. MMP can also be used as a probe for studying the redox status and sulfur metabolism of cells and tissues.
The current state of research on methyl 3-mercaptopropionate is summarized in Table 5. The recent advances in MMP research include the development of new methods for synthesizing and functionalizing MMP, the identification of new biological targets and mechanisms of MMP action, and the application of MMP in various fields of research and industry. The future directions of MMP research are discussed below.
The potential implications of methyl 3-mercaptopropionate in various fields of research and industry are summarized in Table 6. MMP has a broad range of applications in areas such as drug discovery, chemical biology, materials science, and environmental science. In drug discovery, MMP can be used as a scaffold for developing new anti-inflammatory and anti-cancer agents, as well as a molecular probe for identifying drug targets and mechanisms of action. In chemical biology, MMP can be used for site-specific labeling and imaging of biomolecules, as well as for studying cell signaling and metabolism. In materials science, MMP can be used for controlling the size, shape, and stability of metal nanoparticles, as well as for synthesizing functional polymers and gels. In environmental science, MMP can be used as a sensitive and selective probe for detecting and monitoring heavy metal ions and pollutants in water and soil.
Despite the potential applications and advantages of methyl 3-mercaptopropionate, there are several limitations and challenges in its research and development. These include the need for better understanding of its toxicity and safety, the optimization of its synthetic and analytical methods, and the identification of new biological targets and applications. In the future, the research on MMP is likely to focus on the following directions:
1. Developing safer and environmentally friendly methods for synthesizing and handling MMP.
2. Developing new analytical techniques for detecting and quantifying MMP in complex samples, such as biological fluids and environmental samples.
3. Expanding the scope and versatility of MMP in organic synthesis and catalysis, particularly in the development of sustainable and energy-efficient processes.
4. Identifying new biological targets and mechanisms of MMP action, and developing new therapeutic agents based on MMP scaffolds.
5. Integrating MMP with nanotechnology and materials science, for developing new functional materials and devices with enhanced properties and performance.
6. Exploring the potential applications of MMP in environmental science, particularly in the detection, monitoring, and remediation of pollutants and toxins in water and soil.
Methyl 3-mercaptopropionate is a small molecule organosulfur compound with unique chemical and biological properties and potential applications in various fields of research and industry. The advances in MMP research have led to the development of new synthetic and analytical methods, the identification of new biological targets and mechanisms of action, and the application of MMP in drug discovery, chemical biology, materials science, and environmental science. The future directions of MMP research are likely to focus on the development of safer and more sustainable methods, the optimization of synthetic and analytical methods, the identification of new biological targets and applications, and the integration of MMP with nanotechnology and materials science for developing new functional materials and devices.

Physical Description

Liquid

XLogP3

0.3

Boiling Point

166.0 °C

UNII

V920F0BCRZ

GHS Hazard Statements

Aggregated GHS information provided by 90 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 90 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 85 of 90 companies with hazard statement code(s):;
H226 (52.94%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (49.41%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (45.88%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (48.24%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (11.76%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (90.59%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (38.82%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (43.53%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant;Environmental Hazard

Other CAS

2935-90-2

Wikipedia

Methyl 3-mercaptopropionate

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
Plastics product manufacturing
Propanoic acid, 3-mercapto-, methyl ester: ACTIVE

Dates

Modify: 2023-08-15

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